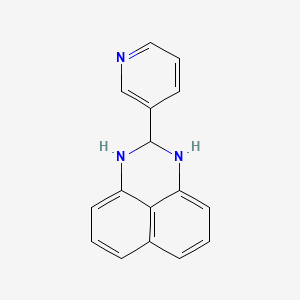
3-(2-(Diethylamino)ethyl)-3-phenyl-1-piperidino-2-indolinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Diethylamino)ethyl)-3-phenyl-1-piperidino-2-indolinone hydrochloride: is a chemical compound with the following properties:
Molecular Formula: CHNO • (HCl)
Molecular Weight: 288.77 g/mol
IUPAC Name: 2-(diethylamino)ethyl 3-amino-4-hydroxybenzoate hydrochloride
Preparation Methods
Synthetic Routes:: The synthetic route to prepare this compound involves the reaction of 3-amino-4-hydroxybenzoic acid with 2-(diethylamino)ethylamine. The resulting product undergoes cyclization to form the indolinone ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Reaction Conditions::Starting Materials: 3-amino-4-hydroxybenzoic acid, 2-(diethylamino)ethylamine
Cyclization Reaction: Acid-catalyzed cyclization
Hydrochloride Formation: Treatment with hydrochloric acid
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactions::
Oxidation: It can undergo oxidation reactions due to the presence of the phenolic group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may occur.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Substitution: Alkylating agents (e.g., alkyl halides).
Reduction: Reducing agents such as sodium borohydride (NaBH).
- Oxidation: Formation of a quinone derivative.
- Substitution: Alkylated or acylated derivatives.
- Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: Studied for its pharmacological effects.
Industry: May serve as an intermediate in the production of other compounds.
Mechanism of Action
The exact mechanism of action is context-dependent and may involve interactions with specific molecular targets. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
While 3-(2-(Diethylamino)ethyl)-3-phenyl-1-piperidino-2-indolinone hydrochloride is unique due to its specific structure, it shares similarities with other compounds such as dicofol (C14H9Cl5O) , ethanethiol, 2-(diethylamino)- (C6H15NS) , and ethacizine . These compounds may have different applications and mechanisms of action.
Properties
CAS No. |
40714-59-8 |
|---|---|
Molecular Formula |
C25H34ClN3O |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
diethyl-[2-(2-oxo-3-phenyl-1-piperidin-1-ylindol-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C25H33N3O.ClH/c1-3-26(4-2)20-17-25(21-13-7-5-8-14-21)22-15-9-10-16-23(22)28(24(25)29)27-18-11-6-12-19-27;/h5,7-10,13-16H,3-4,6,11-12,17-20H2,1-2H3;1H |
InChI Key |
YMLUOHSTGNQSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCC1(C2=CC=CC=C2N(C1=O)N3CCCCC3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11996610.png)


![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11996641.png)

![4,4'-Thiobis[2,5-xylenol]](/img/structure/B11996654.png)
![1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone](/img/structure/B11996664.png)
![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11996672.png)
![1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11996676.png)


